BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: A Key Intermediate in Modern
Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

2,2, 2-trifluoro-1-(3-
Compound Name: _
nitrophenyl)ethanone

CAS No.: 657-15-8

Cat. No.: B1294413

L J

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone is a specialized organic compound that serves as a
crucial building block in the synthesis of complex molecules, particularly within the
pharmaceutical and agrochemical industries.[1][2] Its chemical architecture, featuring a
trifluoromethyl ketone group and a nitro-substituted phenyl ring, offers a unique combination of
reactivity and functionality. The electron-withdrawing nature of both the trifluoromethyl and nitro
groups significantly influences the reactivity of the aromatic ring and the carbonyl group,
making it a versatile intermediate for a variety of chemical transformations.[1] This guide
provides a comprehensive overview of its properties, a detailed synthesis protocol, and its
applications, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

The definitive Chemical Abstracts Service (CAS) number for 2,2,2-trifluoro-1-(3-
nitrophenyl)ethanone is 657-15-8.[2][3][4][5] It is imperative to use this CAS number for
accurate identification and procurement. An alternative CAS number, 156258-39-8, is
occasionally associated with this compound in some supplier catalogs but appears to be an
outlier or a specific product identifier rather than the universally accepted registry number.

The key physicochemical properties of this compound are summarized in the table below,
derived from computed data.[6]
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Property Value

Molecular Formula CsH4F3NOs3

Molecular Weight 219.12 g/mol

IUPAC Name 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone
Synonyms 3'-Nitro-2,2,2-trifluoroacetophenone
XLogP3 2.5

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 6

Rotatable Bond Count 1

Exact Mass

219.01432748 Da

Topological Polar Surface Area

62.9 A2

Synthesis Protocol: Electrophilic Nitration

The most direct and commonly cited method for the preparation of 2,2,2-trifluoro-1-(3-

nitrophenyl)ethanone is the electrophilic aromatic substitution (nitration) of 2,2,2-

trifluoroacetophenone.[3][4][5] The trifluoroacetyl group is a meta-directing deactivator, thus the

nitration reaction selectively installs the nitro group at the meta-position of the phenyl ring.

Causality of Experimental Choices:

o Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature

(-10°C to 0°C) is crucial to control the reaction rate, prevent over-nitration (dinitration), and

minimize the formation of undesired byproducts.

e Strong Acid Medium: A strong acid, in this case, concentrated hydrochloric acid (though

sulfuric acid is also commonly used in classical nitration), is required to protonate nitric acid,

leading to the formation of the highly electrophilic nitronium ion (NOz*), which is the active

nitrating species.
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» Slow Addition of Nitrating Agent: The dropwise addition of the nitric acid solution ensures that
the concentration of the nitronium ion remains low and the temperature of the reaction
mixture can be effectively controlled.

e pH Adjustment and Extraction: After the reaction is complete, the acidic mixture is
neutralized with a base (sodium hydroxide) to deprotonate any remaining acids and to
ensure the product is in its neutral form, which is soluble in organic solvents like ethyl
acetate for efficient extraction.

o Chromatographic Purification: Silica gel chromatography is employed to separate the desired
meta-isomer from any unreacted starting material and other potential isomers or byproducts,
ensuring high purity of the final product.

Experimental Workflow Diagram
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Caption: Synthesis workflow for 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone.
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Step-by-Step Methodology[3]

o Reactor Setup: In a suitable reaction vessel, add 20.0 g (114.9 mmol) of 2,2,2-
trifluoroacetophenone to 80 mL of concentrated hydrochloric acid.

e Cooling: Cool the mixture to -10°C using an appropriate cooling bath (e.qg., ice-salt or dry ice-
acetone).

 Nitrating Mixture Preparation: In a separate flask, prepare a solution of 4.8 mL (114.8 mmol)
of nitric acid dissolved in 20 mL of concentrated hydrochloric acid. Pre-cool this mixture to
-10°C.

o Addition: Add the cold nitric acid solution dropwise to the stirred reaction mixture. It is critical
to control the rate of addition to ensure the internal temperature does not rise above -5°C.

o Reaction: Once the addition is complete, continue to stir the reaction mixture for 1 hour,
maintaining the temperature between -10°C and 0°C.

o Work-up: Carefully add deionized water to the reaction mixture. Then, slowly add a 50%
agueous solution of sodium hydroxide to adjust the pH of the mixture to 9-10.

o Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl
acetate.

e Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium
sulfate. Filter off the drying agent and concentrate the organic phase under reduced
pressure.

 Purification: Purify the resulting residue by silica gel column chromatography. A typical
mobile phase gradient starts with 2:1 cyclohexane/dichloromethane, progresses to 1:1, and
finishes with pure dichloromethane to elute the final product.

Applications in Drug Development and Organic
Synthesis

The primary value of 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone lies in its role as a versatile
synthetic intermediate.[1][2] The two key functional groups, the trifluoromethyl ketone and the
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aromatic nitro group, serve as handles for extensive molecular elaboration.

¢ Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative
under various conditions (e.g., using SnClz, H2/Pd-C, or Fe/HCI). This transformation is
fundamental in medicinal chemistry, as the resulting amino group can be used to form
amides, sulfonamides, ureas, and other functionalities common in bioactive molecules.

» Modification of the Ketone: The trifluoromethyl ketone is a powerful electrophile. It can
undergo nucleophilic addition reactions, be converted into other functional groups, or
participate in condensation reactions. The presence of the trifluoromethyl group can enhance
the metabolic stability and binding affinity of a final drug molecule.

Logical Relationship as a Synthetic Intermediate
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Caption: Role as a versatile intermediate in complex molecule synthesis.

Safety and Handling
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone is classified as an irritant.[6] Standard laboratory

safety protocols should be strictly followed when handling this compound.

o GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

[6]
o Precautionary Measures:

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

o Handle in a well-ventilated area or a chemical fume hood.
o Avoid contact with skin, eyes, and clothing.
o In case of contact, rinse the affected area immediately with plenty of water.

o Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

As a Senior Application Scientist, it is my assessment that 2,2,2-trifluoro-1-(3-
nitrophenyl)ethanone (CAS 657-15-8) is a high-value synthetic intermediate rather than an
end-product. Its utility is derived from the strategic placement of two highly versatile functional
groups. The trifluoromethyl ketone offers a site for nucleophilic attack and a metabolically
stable fluorine motif, while the nitro group provides a gateway to the rich chemistry of anilines.
For researchers in drug discovery and fine chemical synthesis, this compound represents a
reliable and predictable building block for the construction of novel and complex molecular
architectures. Mastery of its synthesis and subsequent reactions is a valuable skill for any
synthetic chemist in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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